4-(4-CHLOROPHENYL)-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE
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Description
4-(4-CHLOROPHENYL)-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE is a useful research compound. Its molecular formula is C17H14ClN3OS and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is 343.0546109 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known that hydrazones, a class of compounds to which this molecule belongs, often act by forming reversible covalent bonds with their targets
Biochemical Pathways
It is known that some hydrazones can affect various biochemical pathways, including those involved in cell proliferation and contraction
Result of Action
Some hydrazones are known to have various biological activities, including antioxidant activity and inhibition of certain types of proteinases
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-22-16-5-3-2-4-13(16)10-19-21-17-20-15(11-23-17)12-6-8-14(18)9-7-12/h2-11H,1H3,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWKQVWZVWBZMM-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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